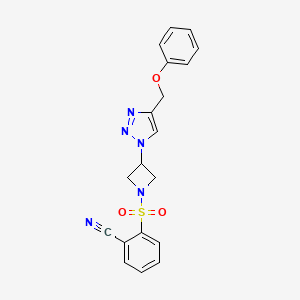
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a synthetic organic compound featuring a complex structure combining various functional groups It belongs to the class of pyridazinones and contains a fluorophenyl group, which may contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one typically involves multiple steps, each requiring precise control over reaction conditions to achieve the desired product with high yield and purity. One common synthetic route might involve:
Starting materials: Typically, the synthesis begins with commercially available compounds, such as 3,4-dihydroisoquinoline and 3-fluorobenzenesulfonyl chloride.
Step 1: Condensation of 3,4-dihydroisoquinoline with 2-bromoacetyl chloride to form 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl intermediate.
Step 2: Reaction of the intermediate with 3-fluorobenzenesulfonyl chloride under basic conditions to introduce the fluorophenylsulfonyl group.
Step 3: Cyclization with appropriate reagents to form the pyridazinone ring, finalizing the synthesis of the target compound.
Industrial Production Methods
For large-scale industrial production, the process needs optimization to ensure cost-effectiveness, scalability, and environmental compliance. Industrial methods might include:
Batch process: Using automated reactors for precise temperature and pressure control.
Continuous flow chemistry: To enhance efficiency, reduce reaction times, and improve product consistency.
Purification techniques: Such as crystallization, distillation, or chromatography to achieve the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to yield different oxidative derivatives.
Reduction: It may also be reduced, targeting specific functional groups within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly involving the pyridazinone and fluorophenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: May involve catalysts or specific solvents to facilitate reactions.
Major Products Formed
Oxidation products: Higher oxidation states of the compound or its derivatives.
Reduction products: Hydrogenated forms or reduced derivatives.
Substitution products: Varied depending on the substituent introduced and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound may exhibit biological activity, serving as a lead compound for drug development. Its potential interactions with biological targets such as enzymes or receptors make it a subject of interest in pharmacological research.
Medicine
Potential medicinal applications could include its use as a therapeutic agent due to its ability to interact with specific molecular targets. Research might focus on its efficacy and safety profiles for treating various conditions.
Industry
In the industrial sector, this compound could be employed in the synthesis of specialty chemicals or as a precursor for manufacturing materials with desired properties.
Wirkmechanismus
The mechanism by which 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Influencing cellular pathways such as apoptosis, proliferation, or differentiation.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, such as other pyridazinones or fluorophenyl derivatives, 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups. Similar compounds might include:
2-(3,4-dihydroisoquinolin-2(1H)-yl)-pyridazin-3(2H)-one: : Lacks the fluorophenylsulfonyl group.
6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one: : Does not contain the 3,4-dihydroisoquinoline moiety.
2-(2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one: : Missing the 3,4-dihydroisoquinolin-2(1H)-yl group.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its complex structure and versatile chemical properties make it a valuable subject for ongoing research and industrial applications.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(3-fluorophenyl)sulfonylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c22-17-6-3-7-18(12-17)30(28,29)19-8-9-20(26)25(23-19)14-21(27)24-11-10-15-4-1-2-5-16(15)13-24/h1-9,12H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQJECPZDCBEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2677029.png)
![1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2677030.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide](/img/structure/B2677035.png)

![1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B2677038.png)
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2677040.png)



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2677048.png)
![1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2677050.png)

